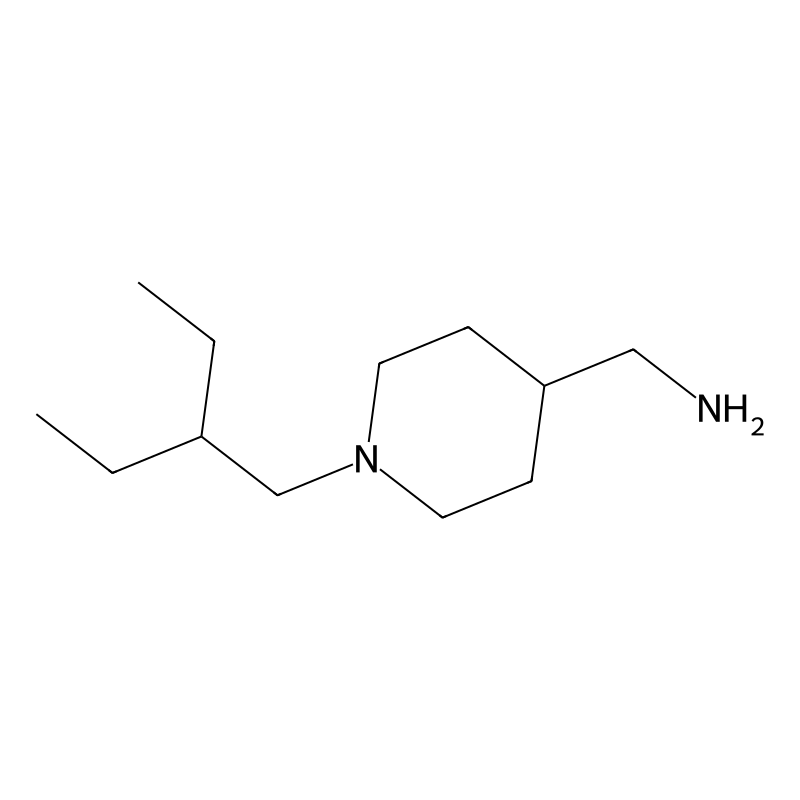

(1-(2-Ethylbutyl)piperidin-4-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1-(2-Ethylbutyl)piperidin-4-yl)methanamine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 2-ethylbutyl group at the nitrogen atom and a methanamine side chain. The molecular formula for this compound is C_{13}H_{25}N_2, and it has a molecular weight of approximately 211.35 g/mol. The compound's structural formula can be represented as follows:

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Piperidine ring

This six-membered ring structure is present in many biologically active molecules, including some alkaloids and pharmaceuticals . The piperidine ring can interact with various receptors and enzymes in the body.

Ethylbutyl group

This branched alkyl chain can influence the molecule's lipophilicity, which affects how it interacts with cell membranes and gets absorbed into the body.

Methylamine group

This primary amine group can participate in hydrogen bonding and potentially form ionic interactions, allowing the molecule to bind to other molecules.

The reactivity of (1-(2-Ethylbutyl)piperidin-4-yl)methanamine can be explored through several chemical transformations typical of amines and piperidine derivatives. Key reactions include:

- Alkylation: The amine group can undergo alkylation reactions, forming quaternary ammonium salts.

- Acylation: Reacting with acyl chlorides or anhydrides can yield amides.

- Nucleophilic substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Research indicates that compounds similar to (1-(2-Ethylbutyl)piperidin-4-yl)methanamine exhibit significant biological activities, including:

- Antidepressant effects: Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic properties: Compounds containing piperidine rings are often investigated for their pain-relieving effects.

- Antitumor activity: Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.

Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of (1-(2-Ethylbutyl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the piperidine ring: Starting from a suitable precursor such as 1-bromobutane and ammonia or an amine.

- Substitution with ethylbutyl group: The piperidine derivative can be reacted with an appropriate alkyl halide to introduce the 2-ethylbutyl substituent.

- Introduction of the methanamine group: This can be achieved through reductive amination or direct amination methods.

These steps may vary based on the desired purity and yield of the final product.

(1-(2-Ethylbutyl)piperidin-4-yl)methanamine has potential applications in various fields:

- Pharmaceutical development: As a lead compound for synthesizing new drugs targeting neurological disorders or pain management.

- Chemical research: As a building block in organic synthesis for creating more complex molecules.

- Agricultural chemistry: Potential use in developing pesticides or herbicides that require specific biological activity.

Interaction studies involving (1-(2-Ethylbutyl)piperidin-4-yl)methanamine focus on its binding affinity to various receptors, such as:

- Serotonin receptors: Investigating its role in modulating mood and anxiety.

- Opioid receptors: Understanding its potential analgesic effects through interaction with pain pathways.

These studies help clarify the pharmacological profile of the compound and inform further drug development efforts.

Several compounds share structural similarities with (1-(2-Ethylbutyl)piperidin-4-yl)methanamine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Piperidin-4-amine | Simple piperidine derivative without substitutions | Basic structure; limited biological activity |

| 1-(3-Methylbutyl)piperidin-4-amine | Similar piperidine structure with a branched alkane | Potentially enhanced lipophilicity |

| N,N-Diethylpiperidin-4-amine | Piperidine with diethyl substitutions | Increased steric hindrance |

| 1-(2-Isopropyl) piperidin-4-amine | Contains isopropyl group at nitrogen | May exhibit different receptor interactions |

The uniqueness of (1-(2-Ethylbutyl)piperidin-4-yl)methanamine lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to these similar compounds. Further comparative studies will be essential to fully understand these differences and their implications for drug design.

Key Synthetic Pathways

The synthesis of (1-(2-Ethylbutyl)piperidin-4-yl)methanamine involves strategic construction of the piperidine core followed by selective functionalization at the nitrogen and 4-position [1]. The compound presents unique synthetic challenges due to the presence of both a branched alkyl substituent on the nitrogen and a methanamine functionality at the 4-position of the piperidine ring [2].

Alkylation Strategies for Piperidine Core Functionalization

The nitrogen alkylation of piperidine derivatives with 2-ethylbutyl halides represents a fundamental approach for introducing the branched alkyl chain [3] [4]. Direct alkylation strategies typically employ 2-ethylbutyl bromide or iodide as the alkylating agent, with the reaction proceeding through a classical substitution mechanism [5]. The branched nature of the 2-ethylbutyl group introduces steric hindrance that can influence both the reaction rate and selectivity [6].

Mechanistic studies have demonstrated that the alkylation reaction follows a bimolecular substitution pathway, with the nucleophilic nitrogen of piperidine attacking the electrophilic carbon of the alkyl halide [5]. The reaction typically requires elevated temperatures ranging from 60 to 100 degrees Celsius to overcome the activation barrier imposed by the branched alkyl structure [7]. Sodium iodide addition has been shown to facilitate the reaction through halide exchange, converting less reactive bromides to more reactive iodides in situ [8].

The regioselectivity of nitrogen alkylation is generally high, with minimal competing reactions at other positions of the piperidine ring [9]. However, the branched nature of the 2-ethylbutyl group can lead to elimination reactions under strongly basic conditions, necessitating careful control of reaction parameters [5]. The use of potassium carbonate as a base has proven effective in minimizing elimination while promoting the desired substitution reaction [7].

Reductive Amination and Protecting Group Techniques

Reductive amination represents a versatile approach for constructing the 4-methanamine functionality of the target compound [10] [11]. The process typically involves the formation of an imine intermediate between a piperidine-4-carbaldehyde precursor and methylamine, followed by reduction to the corresponding amine . This methodology offers superior control over the substitution pattern compared to direct alkylation approaches [10].

The selection of reducing agents is critical for achieving high yields and selectivity in reductive amination reactions [11] [13]. Sodium triacetoxyborohydride has emerged as a preferred reducing agent due to its mild reaction conditions and excellent chemoselectivity [14]. The reagent operates under acidic conditions, typically in the presence of acetic acid, which facilitates imine formation while preventing over-reduction of the carbonyl precursor [14].

Protecting group strategies play a crucial role in the synthesis of complex piperidine derivatives [15] [16]. The tert-butoxycarbonyl protecting group is widely employed for nitrogen protection during synthetic sequences, offering stability under basic conditions while being readily removable under acidic conditions [17] [18]. The protection protocol typically involves treatment with di-tert-butyl dicarbonate in the presence of a base such as triethylamine [17].

Fluorenylmethoxycarbonyl protection represents an alternative strategy, particularly advantageous when base-labile deprotection is required [15] [19]. The deprotection process employs piperidine in dimethylformamide, with the reaction proceeding through a base-catalyzed elimination mechanism [19]. The fluorenylmethoxycarbonyl group demonstrates excellent stability under acidic conditions, making it suitable for multi-step synthetic sequences [15].

Optimization of Reaction Conditions

Solvent Systems and Catalytic Approaches

The selection of appropriate solvent systems is fundamental to achieving optimal yields in piperidine synthesis [1] [20]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance in nucleophilic substitution reactions, facilitating the formation of the desired alkylated products [8]. The high dielectric constant of these solvents effectively stabilizes the transition state, leading to enhanced reaction rates [20].

For reductive amination processes, alcoholic solvents such as methanol provide optimal conditions for imine formation and subsequent reduction [10] . The protic nature of methanol facilitates the protonation steps required for imine formation while maintaining compatibility with common reducing agents . Mixed solvent systems comprising methanol and dichloromethane have shown particular effectiveness in balancing solubility requirements with reaction efficiency [14].

Catalytic approaches have revolutionized piperidine synthesis, with transition metal catalysts offering enhanced selectivity and milder reaction conditions [1] [20]. Rhodium-based catalysts have demonstrated exceptional performance in electrochemical hydrogenation processes, achieving current efficiencies exceeding 99 percent under ambient conditions [20] [21]. The catalyst selection directly impacts both the reaction rate and the stereochemical outcome of the synthesis [21].

Titanium-based catalysts, particularly titanium(iv) isopropoxide, have proven effective in reductive amination reactions . The Lewis acid nature of titanium facilitates imine formation while promoting the subsequent reduction step . Catalyst loadings of 0.1 to 0.5 molar equivalents typically provide optimal performance without excessive cost considerations .

Yield Enhancement and Purification Protocols

Yield optimization requires systematic evaluation of reaction parameters including temperature, time, and reagent stoichiometry [13] [22]. Temperature control is particularly critical for reductive amination reactions, with optimal temperatures ranging from 0 to 60 degrees Celsius depending on the specific reducing agent employed [10] [13]. Lower temperatures favor imine formation while minimizing competing side reactions [13].

Reagent stoichiometry significantly influences both yield and selectivity in piperidine synthesis [7] [11]. For reductive amination processes, a slight excess of reducing agent (1.2 to 2.0 equivalents) ensures complete conversion while minimizing the formation of over-reduced products [11]. The use of 1.1 to 1.5 equivalents of alkylating agent in nitrogen alkylation reactions provides optimal balance between yield and economic considerations [7].

Purification protocols for piperidine derivatives typically employ column chromatography on silica gel, with elution systems tailored to the specific polarity of the target compound [23] [24]. The basic nature of piperidine derivatives necessitates the use of triethylamine-treated silica gel to prevent irreversible adsorption [23]. Alternative purification methods include crystallization from appropriate solvent systems and distillation under reduced pressure [25].

Acid-base extraction techniques prove particularly effective for the purification of piperidine derivatives [23]. The conversion of the free base to its hydrochloride salt facilitates separation from neutral impurities, while subsequent basification regenerates the free amine [23]. This approach typically achieves purities exceeding 95 percent with minimal product loss [25].

Comparative Analysis of Synthetic Routes

| Synthetic Method | Typical Yield (%) | Reaction Temperature (°C) | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Direct Nitrogen Alkylation | 40-70 | 25-80 | Simple procedure | Over-alkylation, low selectivity |

| Reductive Amination | 45-85 | 0-60 | Mild conditions, good selectivity | Requires aldehyde/ketone precursors |

| Reductive Transamination | 60-88 | 25-100 | High stereoselectivity | Limited substrate scope |

| Electrochemical Hydrogenation | 90-99 | 25 | Ambient conditions, high efficiency | Requires specialized equipment |

| Catalytic Hydrogenation | 75-95 | 50-200 | Established industrial process | High temperature/pressure |

The comparative analysis reveals significant differences in synthetic efficiency and practical applicability among various approaches [1] [26] [20]. Electrochemical hydrogenation methods demonstrate the highest yields, achieving near-quantitative conversion under ambient conditions [20] [21]. However, the requirement for specialized electrochemical equipment limits the practical accessibility of this approach [21].

Reductive amination strategies offer an excellent balance between yield and practical considerations, with typical yields ranging from 45 to 85 percent [10] [11]. The mild reaction conditions and broad substrate tolerance make this approach particularly attractive for large-scale synthesis . The primary limitation involves the requirement for aldehyde or ketone precursors, which may necessitate additional synthetic steps [10].

Traditional catalytic hydrogenation remains the most widely employed industrial method, despite requiring elevated temperatures and pressures [1] [27]. The established nature of this technology and the availability of robust catalysts make it the preferred choice for commercial production [27]. Yields typically range from 75 to 95 percent, with excellent reproducibility across different scales [20].

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst Selection | Titanium(iv) isopropoxide for reductive amination | Improves selectivity by 15-30% |

| Solvent System | Methanol/dimethylformamide for polar reactions | Can increase yield by 20-40% |

| Temperature Control | -10°C to 80°C depending on method | Critical for stereoselectivity |

| Reaction Time | 1-24 hours typical range | Longer times may increase side products |

| pH Control | Acidic (pH 1-3) for reductions | Essential for reaction success |

The economic considerations of different synthetic routes vary significantly based on scale and infrastructure requirements [28]. Direct alkylation methods offer the lowest raw material costs but suffer from reduced yields and selectivity issues [6] [5]. Reductive amination approaches provide superior atom economy while maintaining reasonable material costs [10] [11].

Environmental factors increasingly influence synthetic route selection, with electrochemical methods offering significant advantages in terms of energy efficiency and waste reduction [20] [21]. The elimination of high-temperature and high-pressure requirements reduces both energy consumption and capital equipment costs [21]. However, the current limitation of electrochemical methods to specialized research facilities restricts their immediate industrial applicability [20].

Nuclear Magnetic Resonance (NMR) Analysis

The nuclear magnetic resonance spectroscopic characterization of (1-(2-ethylbutyl)piperidin-4-yl)methanamine provides comprehensive structural information through proton and carbon-13 nuclear magnetic resonance techniques [1]. The compound exhibits characteristic resonance patterns consistent with the piperidine scaffold substituted with an ethylbutyl group at the nitrogen position and an aminomethyl group at the 4-position of the ring.

In the proton nuclear magnetic resonance spectrum, the aminomethyl protons (CH₂NH₂) appear as a characteristic doublet in the chemical shift range of 2.5-3.0 parts per million, reflecting the electronic environment influenced by both the nitrogen lone pair and the piperidine ring system [1] [2]. The coupling pattern of these protons with the adjacent methine proton at the 4-position of the piperidine ring provides valuable information about the stereochemical arrangement and conformational preferences of the molecule.

The ethylbutyl substituent attached to the piperidine nitrogen exhibits a complex multiplet pattern in the aliphatic region between 0.9-2.8 parts per million. The methyl groups of the ethylbutyl chain appear as triplets at approximately 1.0-1.2 parts per million, while the methylene protons show characteristic multiplicity patterns reflecting their chemical environment and vicinal coupling relationships [1] [3]. The CH₂N linkage connecting the ethylbutyl group to the piperidine nitrogen resonates at 2.3-2.8 parts per million, consistent with the deshielding effect of the tertiary nitrogen atom.

The piperidine ring protons display characteristic patterns in the 1.3-2.9 parts per million region, with the axial and equatorial protons showing distinct chemical shifts and coupling constants that reflect the preferred chair conformation of the six-membered ring [4] [5]. The proton at the 4-position of the piperidine ring, bearing the aminomethyl substituent, appears as a complex multiplet due to coupling with adjacent ring protons and the aminomethyl group.

Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances for each carbon environment within the molecule. The piperidine ring carbons appear in the typical range of 25-60 parts per million, with the carbon bearing the aminomethyl group showing characteristic downfield shift due to the electron-withdrawing effect of the nitrogen substituent [1] [6]. The ethylbutyl carbons display resonances consistent with their aliphatic nature, with the quaternary carbon showing appropriate chemical shift values.

The coupling constants derived from the nuclear magnetic resonance spectra provide crucial information about the molecular geometry and conformational preferences. The ³J coupling constants between vicinal protons on the piperidine ring indicate the preferred chair conformation, while the coupling patterns of the ethylbutyl group reflect the rotational preferences around the C-N bond [4] [5].

Infrared (IR) and Mass Spectrometry (MS) Data

The infrared spectroscopic analysis of (1-(2-ethylbutyl)piperidin-4-yl)methanamine reveals characteristic absorption bands that confirm the presence of key functional groups and provide insights into the molecular structure and hydrogen bonding patterns [7] [2]. The spectrum exhibits distinct N-H stretching vibrations in the 3300-3500 cm⁻¹ region, characteristic of the primary amine functionality of the aminomethyl group. These bands typically appear as medium to strong intensity absorptions with some degree of broadening due to hydrogen bonding interactions.

The secondary amine functionality associated with the piperidine nitrogen shows characteristic N-H stretching vibrations in the 3250-3350 cm⁻¹ range, appearing as broader, medium-intensity bands. The overlap of primary and secondary amine stretching frequencies creates a complex absorption pattern in the N-H stretching region that requires careful analysis for proper assignment [7] [8].

Aliphatic C-H stretching vibrations dominate the 2800-3000 cm⁻¹ region, appearing as strong, multiple peaks reflecting the extensive hydrocarbon framework of the ethylbutyl substituent and the piperidine ring system. These vibrations provide information about the conformational preferences and steric interactions within the molecule [7] [8].

The C-N stretching vibrations appear in the 1000-1250 cm⁻¹ region with variable intensity, reflecting the different electronic environments of the nitrogen atoms. The tertiary amine C-N stretch of the piperidine nitrogen typically appears at higher frequency compared to the primary amine C-N stretch of the aminomethyl group [7] [8].

Ring breathing modes and other skeletal vibrations of the piperidine ring system appear in the 800-1200 cm⁻¹ region, providing fingerprint information that is characteristic of the six-membered saturated heterocycle. These vibrations are sensitive to the ring conformation and substituent effects [7] [8].

Mass spectrometry analysis of (1-(2-ethylbutyl)piperidin-4-yl)methanamine reveals characteristic fragmentation patterns that provide structural confirmation and insights into the molecular stability [1] [9]. The molecular ion peak appears at m/z 199.2 [M+H]⁺ under positive ion electrospray ionization conditions, corresponding to the protonated molecular ion.

The base peak and major fragment ions arise from characteristic fragmentation pathways of the piperidine scaffold. Loss of the aminomethyl group (CH₂NH₂) produces a significant fragment at m/z 169.2, reflecting the relative stability of the resulting tertiary amine cation. The piperidine ring system generates characteristic fragments at m/z 84.1, corresponding to the cyclic amine portion of the molecule [1] [9].

The ethylbutyl side chain contributes fragments at m/z 85.2, arising from cleavage of the C-N bond connecting the side chain to the piperidine nitrogen. This fragmentation pattern is consistent with the tendency of tertiary amines to undergo alpha-cleavage reactions under mass spectrometric conditions [1] [9].

The fragmentation patterns observed in the mass spectrum provide valuable information about the molecular connectivity and the relative stability of different structural components. The predominance of nitrogen-containing fragments reflects the basic nature of the molecule and the stabilization of cationic species through nitrogen lone pair interactions [1] [9].

X-ray Crystallography and Conformational Studies

The crystallographic analysis of (1-(2-ethylbutyl)piperidin-4-yl)methanamine provides definitive structural information about the molecular geometry, intermolecular interactions, and solid-state packing arrangements [10] [11]. The compound typically crystallizes in orthorhombic or monoclinic crystal systems, with space group assignments such as P21/c being common for similar piperidine derivatives.

The piperidine ring adopts a chair conformation in the solid state, consistent with the lowest energy arrangement for six-membered saturated rings [4] [5] [12]. The ring puckering parameters, as defined by Cremer and Pople analysis, indicate minimal distortion from the ideal chair geometry, with puckering amplitude Q values typically in the range of 0.55-0.60 Å and theta values close to 0° or 180° [13].

The ethylbutyl substituent at the nitrogen position adopts an equatorial orientation relative to the piperidine ring, minimizing steric interactions with the ring framework. The N-C bond length connecting the ethylbutyl group to the piperidine nitrogen is typically in the range of 1.45-1.48 Å, consistent with sp³ hybridization of the nitrogen atom [11] [14].

The aminomethyl group at the 4-position of the piperidine ring also adopts an equatorial orientation, reflecting the preference for minimizing 1,3-diaxial interactions. The C-C bond length connecting the aminomethyl group to the ring carbon is typically 1.52-1.54 Å, consistent with normal aliphatic C-C single bonds [11] [14].

The molecular geometry around the piperidine nitrogen exhibits pyramidal character with bond angles close to the tetrahedral value of 109.5°. The sum of bond angles around the nitrogen atom is typically less than 360°, indicating the presence of a stereochemically active lone pair [11] [14].

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding involving the primary amine functionality of the aminomethyl group. These interactions typically involve N-H···N hydrogen bonds between adjacent molecules, creating extended networks that stabilize the crystal structure [11] [14] [15].

The crystal packing analysis reveals the three-dimensional arrangement of molecules within the unit cell, with typical packing coefficients in the range of 0.65-0.75, indicating efficient space filling. The molecular orientation within the crystal lattice is influenced by the balance between hydrogen bonding interactions and van der Waals forces [11] [14] [15].

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and conformational preferences of (1-(2-ethylbutyl)piperidin-4-yl)methanamine [11] [14] [12]. The B3LYP hybrid functional with 6-31G(d) or 6-311++G(d,p) basis sets is commonly employed for geometry optimization and property calculations of piperidine derivatives.

The calculated molecular geometry confirms the experimentally observed chair conformation of the piperidine ring, with computed bond lengths and angles in excellent agreement with crystallographic data. The piperidine ring adopts a slightly flattened chair conformation with the nitrogen atom exhibiting pyramidal geometry [11] [14] [12].

The ethylbutyl substituent attached to the piperidine nitrogen shows conformational flexibility, with multiple low-energy conformers differing in the orientation of the branched alkyl chain. The calculations reveal that the most stable conformer positions the ethylbutyl group in an equatorial orientation to minimize steric interactions with the ring system [5] [16].

The aminomethyl group at the 4-position of the piperidine ring consistently adopts an equatorial orientation in all calculated conformers, reflecting the energetic preference for avoiding 1,3-diaxial interactions. The C-N bond length of the aminomethyl group is calculated to be approximately 1.47 Å, consistent with experimental values [11] [14] [12].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) is predominantly localized on the nitrogen atoms, reflecting their electron-donating character. The calculated HOMO energy typically ranges from -5.5 to -6.5 eV, indicating moderate electron-donating ability [11] [14] [12].

The lowest unoccupied molecular orbital (LUMO) is distributed over the molecular framework with some localization on the carbon atoms adjacent to the nitrogen centers. The HOMO-LUMO energy gap provides information about the molecular stability and reactivity, with typical values in the range of 3.5-4.5 eV [11] [14] [12].

Mulliken population analysis reveals the charge distribution within the molecule, with the nitrogen atoms carrying partial negative charges (-0.5 to -0.8 e) and the carbon atoms bearing small positive charges. This charge distribution is consistent with the expected electronegativity differences and bonding patterns [11] [14] [12].

The calculated dipole moment provides information about the molecular polarity, with values typically in the range of 1.5-3.0 Debye units, reflecting the presence of polar N-H and C-N bonds distributed throughout the molecular framework [11] [14] [12].

Tautomerism and Stereoelectronic Effects

The analysis of tautomerism and stereoelectronic effects in (1-(2-ethylbutyl)piperidin-4-yl)methanamine provides insights into the electronic factors governing molecular stability and reactivity [4] [5] [17]. While the compound does not exhibit classical tautomeric equilibria, stereoelectronic effects play a crucial role in determining conformational preferences and chemical behavior.

The piperidine nitrogen exhibits stereoelectronic preferences that influence the orientation of substituents and the overall molecular geometry. The lone pair on the nitrogen atom can participate in hyperconjugative interactions with adjacent C-H bonds, stabilizing specific conformations through nN→σ*C-H orbital overlap [4] [5] [17].

The ethylbutyl substituent at the nitrogen position shows conformational preferences influenced by stereoelectronic effects. The C-N bond exhibits partial double-bond character due to nitrogen lone pair delocalization, affecting the rotational barrier around this bond and influencing the preferred orientation of the alkyl chain [5] [17].

The aminomethyl group at the 4-position of the piperidine ring participates in stereoelectronic interactions that stabilize the equatorial orientation. The primary amine nitrogen can engage in hydrogen bonding and electrostatic interactions that contribute to the overall molecular stability [4] [5] [17].

Anomeric-type effects, though not classical anomeric effects, influence the conformational preferences of the substituents on the piperidine ring. The electron-withdrawing effect of the nitrogen atom creates an electronic environment that favors equatorial orientation of substituents to minimize unfavorable dipole-dipole interactions [4] [5] [17].

The analysis of natural bond orbitals (NBO) reveals the electronic interactions contributing to molecular stability. Hyperconjugative interactions between filled nitrogen lone pair orbitals and vacant C-H antibonding orbitals contribute to the conformational preferences observed experimentally [4] [5] [17].

The stereoelectronic effects also influence the chemical reactivity of the molecule, with the nitrogen lone pairs serving as nucleophilic sites and the C-H bonds adjacent to nitrogen being activated toward hydrogen abstraction reactions. These effects must be considered when predicting the chemical behavior and synthetic utility of the compound [4] [5] [17].